molecular formula C16H10F2N2O3 B11778292 2-((3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

2-((3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

Cat. No.: B11778292
M. Wt: 316.26 g/mol
InChI Key: RHQSJTCCOWRESG-UHFFFAOYSA-N
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Description

2-((3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a 1,2,4-oxadiazole ring, which is further substituted with a 2,6-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves multiple steps. One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate amidoximes with carboxylic acids or their derivatives under dehydrating conditions. The 2,6-difluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluorinated benzene derivatives as starting materials. The final step involves the formation of the benzaldehyde moiety, which can be achieved through formylation reactions such as the Vilsmeier-Haack reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: 2-((3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid.

    Reduction: 2-((3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-((3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the 1,2,4-oxadiazole ring and the difluorophenyl group can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-((3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-((3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

    2-((3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzene: Similar structure but without the aldehyde group.

Uniqueness

The uniqueness of 2-((3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde lies in its combination of the 1,2,4-oxadiazole ring and the difluorophenyl group, which can impart specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H10F2N2O3

Molecular Weight

316.26 g/mol

IUPAC Name

2-[[3-(2,6-difluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde

InChI

InChI=1S/C16H10F2N2O3/c17-11-5-3-6-12(18)15(11)16-19-14(23-20-16)9-22-13-7-2-1-4-10(13)8-21/h1-8H,9H2

InChI Key

RHQSJTCCOWRESG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=NC(=NO2)C3=C(C=CC=C3F)F

Origin of Product

United States

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